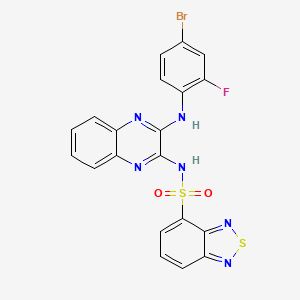
C20H12BrFN6O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H12BrFN6O2S2 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is likely to be an aromatic compound due to the presence of multiple benzene rings in its structure. Aromatic compounds are known for their stability and unique chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H12BrFN6O2S2 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as bromine, fluorine, and sulfur. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of bromine and fluorine atoms through electrophilic aromatic substitution.
Sulfonation: Introduction of sulfonyl groups using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: Formation of carbon-nitrogen bonds using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key steps may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
C20H12BrFN6O2S2: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of functional groups with other atoms or groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a sulfonyl group may yield sulfonic acids, while reduction of a nitro group may yield amines.
Scientific Research Applications
C20H12BrFN6O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Possible applications in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of C20H12BrFN6O2S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Altering Membrane Properties: Influencing cell signaling and transport processes.
Comparison with Similar Compounds
C20H12BrFN6O2S2: can be compared with other similar compounds based on its structure and functional groups. Similar compounds may include:
Bromofluorobenzenes: Compounds with bromine and fluorine atoms attached to benzene rings.
Sulfonyl Derivatives: Compounds containing sulfonyl groups.
Aromatic Amines: Compounds with nitrogen atoms attached to aromatic rings.
The uniqueness of This compound lies in its specific combination of functional groups and their arrangement, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H12BrFN6O2S2 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H12BrFN6O2S2/c21-11-8-9-13(12(22)10-11)23-19-20(25-15-5-2-1-4-14(15)24-19)28-32(29,30)17-7-3-6-16-18(17)27-31-26-16/h1-10H,(H,23,24)(H,25,28) |
InChI Key |
LHIOOSHCYAIYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















